molecular formula C17H18N2O4 B4179667 5-methyl-N-[4-(4-morpholinylcarbonyl)phenyl]-2-furamide

5-methyl-N-[4-(4-morpholinylcarbonyl)phenyl]-2-furamide

Cat. No. B4179667
M. Wt: 314.34 g/mol
InChI Key: VKYXICIRNNRUCG-UHFFFAOYSA-N
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Description

5-methyl-N-[4-(4-morpholinylcarbonyl)phenyl]-2-furamide, also known as MFCF, is a synthetic compound that has gained significant attention in recent years due to its potential applications in scientific research. MFCF is a furan derivative that is structurally similar to other compounds that have been shown to have promising biological activities.

Scientific Research Applications

5-methyl-N-[4-(4-morpholinylcarbonyl)phenyl]-2-furamide has been shown to have potential applications in various fields of scientific research, including medicinal chemistry, drug discovery, and neuroscience. 5-methyl-N-[4-(4-morpholinylcarbonyl)phenyl]-2-furamide has been reported to exhibit inhibitory activity against several enzymes, including acetylcholinesterase, butyrylcholinesterase, and monoamine oxidase. These enzymes are implicated in the pathogenesis of several neurological disorders, including Alzheimer's disease and Parkinson's disease. 5-methyl-N-[4-(4-morpholinylcarbonyl)phenyl]-2-furamide has also been shown to possess antitumor and anti-inflammatory activities, making it a potential candidate for cancer treatment and other inflammatory disorders.

Mechanism of Action

The exact mechanism of action of 5-methyl-N-[4-(4-morpholinylcarbonyl)phenyl]-2-furamide is not fully understood, but it is believed to involve the inhibition of various enzymes and receptors in the body. 5-methyl-N-[4-(4-morpholinylcarbonyl)phenyl]-2-furamide has been shown to inhibit acetylcholinesterase and butyrylcholinesterase, which are involved in the breakdown of the neurotransmitter acetylcholine. This inhibition leads to an increase in acetylcholine levels in the brain, which is believed to enhance cognitive function. 5-methyl-N-[4-(4-morpholinylcarbonyl)phenyl]-2-furamide has also been reported to inhibit monoamine oxidase, which is involved in the breakdown of monoamine neurotransmitters such as dopamine, norepinephrine, and serotonin. This inhibition leads to an increase in the levels of these neurotransmitters in the brain, which is believed to have antidepressant and anxiolytic effects.
Biochemical and Physiological Effects:
5-methyl-N-[4-(4-morpholinylcarbonyl)phenyl]-2-furamide has been shown to have several biochemical and physiological effects in the body. 5-methyl-N-[4-(4-morpholinylcarbonyl)phenyl]-2-furamide has been reported to enhance cognitive function, improve memory retention, and increase attention span. 5-methyl-N-[4-(4-morpholinylcarbonyl)phenyl]-2-furamide has also been shown to have antitumor and anti-inflammatory activities, making it a potential candidate for cancer treatment and other inflammatory disorders. 5-methyl-N-[4-(4-morpholinylcarbonyl)phenyl]-2-furamide has been shown to have antidepressant and anxiolytic effects, making it a potential candidate for the treatment of depression and anxiety disorders.

Advantages and Limitations for Lab Experiments

One of the main advantages of 5-methyl-N-[4-(4-morpholinylcarbonyl)phenyl]-2-furamide is its potential applications in various fields of scientific research, including medicinal chemistry, drug discovery, and neuroscience. 5-methyl-N-[4-(4-morpholinylcarbonyl)phenyl]-2-furamide has been shown to have several biological activities, making it a potential candidate for the treatment of various diseases. However, one of the limitations of 5-methyl-N-[4-(4-morpholinylcarbonyl)phenyl]-2-furamide is its limited solubility in water, which can make it difficult to administer in vivo. This limitation can be overcome by using appropriate solvents or by developing prodrugs that can improve the solubility and bioavailability of 5-methyl-N-[4-(4-morpholinylcarbonyl)phenyl]-2-furamide.

Future Directions

There are several future directions for research on 5-methyl-N-[4-(4-morpholinylcarbonyl)phenyl]-2-furamide. One area of research is the development of prodrugs that can improve the solubility and bioavailability of 5-methyl-N-[4-(4-morpholinylcarbonyl)phenyl]-2-furamide. Another area of research is the investigation of the potential applications of 5-methyl-N-[4-(4-morpholinylcarbonyl)phenyl]-2-furamide in the treatment of neurological disorders, such as Alzheimer's disease and Parkinson's disease. Additionally, the potential anticancer and anti-inflammatory activities of 5-methyl-N-[4-(4-morpholinylcarbonyl)phenyl]-2-furamide warrant further investigation. Finally, the development of novel analogs of 5-methyl-N-[4-(4-morpholinylcarbonyl)phenyl]-2-furamide with improved biological activities and pharmacokinetic profiles is an area of research that holds great promise.

properties

IUPAC Name

5-methyl-N-[4-(morpholine-4-carbonyl)phenyl]furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N2O4/c1-12-2-7-15(23-12)16(20)18-14-5-3-13(4-6-14)17(21)19-8-10-22-11-9-19/h2-7H,8-11H2,1H3,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VKYXICIRNNRUCG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(O1)C(=O)NC2=CC=C(C=C2)C(=O)N3CCOCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-methyl-N-[4-(morpholine-4-carbonyl)phenyl]furan-2-carboxamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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